N4,N4'-Bis(3-methylphenyl)-[2,2'-biquinoline]-4,4'-dicarboxamide
Description
N4,N4'-Bis(3-methylphenyl)-[2,2'-biquinoline]-4,4'-dicarboxamide is a biquinoline-derived compound featuring two 3-methylphenyl groups attached to the amide nitrogen atoms of the central dicarboxamide moiety. This compound is structurally analogous to derivatives used in catalysis, polymer science, and biomedicine .
Properties
Molecular Formula |
C34H26N4O2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[4-[(3-methylphenyl)carbamoyl]quinolin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H26N4O2/c1-21-9-7-11-23(17-21)35-33(39)27-19-31(37-29-15-5-3-13-25(27)29)32-20-28(26-14-4-6-16-30(26)38-32)34(40)36-24-12-8-10-22(2)18-24/h3-20H,1-2H3,(H,35,39)(H,36,40) |
InChI Key |
AMISTCQOLJSOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C(=C4)C(=O)NC6=CC=CC(=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4,N4’-Bis(3-methylphenyl)-[2,2’-biquinoline]-4,4’-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biquinoline core: This can be achieved through a coupling reaction of quinoline derivatives under specific conditions.
Introduction of carboxamide groups: The carboxamide groups are introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.
Attachment of methylphenyl groups: The final step involves the substitution reaction where methylphenyl groups are attached to the nitrogen atoms of the carboxamide groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl groups, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the biquinoline core, potentially converting it to a more saturated structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated biquinoline derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the design of novel therapeutic agents targeting specific biological pathways.
Biological Probes: It can be used as a fluorescent probe for studying cellular processes and interactions.
Industry:
Material Science: The compound’s stability and electronic properties make it a candidate for developing advanced materials with specific functionalities.
Sensors: It can be incorporated into sensor devices for detecting environmental pollutants or biological analytes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In the context of organic electronics, it facilitates charge transport by acting as a hole-transporting material. The biquinoline core and carboxamide groups play a crucial role in stabilizing the charge carriers and enhancing the overall efficiency of the device.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their functional differences:
Key Observations:
Substituent Hydrophilicity : Hydrophilic groups (e.g., sulfonic acid in , methoxyethoxyethyl in ) enhance water solubility, enabling applications in aqueous catalysis or biomedicine. In contrast, hydrophobic substituents (e.g., 3-methylphenyl, oleamidoethyl) improve lipid membrane penetration, critical for photodynamic therapy .
Metal Chelation: Biquinoline/bipyridine cores coordinate transition metals (Ru, Fe, Pt), with substituents modulating reactivity. For example, oleamidoethyl groups in facilitate Ru(II)-mediated ROS generation, while methoxyethoxyethyl in optimizes iron-catalyzed oxidation efficiency.
Polymer Compatibility : Methyl ester derivatives () are intermediates for dichloroanhydrides used in rigid polymer membranes, whereas vinylphenyl groups () enable covalent incorporation into redox-active materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
